molecular formula C11H15BrN2 B8200402 1-Bromo-3-isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine

1-Bromo-3-isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine

Cat. No.: B8200402
M. Wt: 255.15 g/mol
InChI Key: VGZVHUZKGFRJPW-UHFFFAOYSA-N
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Description

1-Bromo-3-isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine is an organic compound with the molecular formula C11H15BrN2 It belongs to the class of brominated heterocyclic amines, characterized by a cyclopenta[c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by cyclization and amination reactions. One common synthetic route involves:

    Bromination: Starting with 3-isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine, bromination is carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (CH2Cl2) or acetonitrile (CH3CN).

    Cyclization: The brominated intermediate undergoes cyclization under acidic or basic conditions to form the cyclopenta[c]pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxides (RO-), or amines (RNH2).

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced amine derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or primary amines in solvents like ethanol (EtOH) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of substituted amines or alcohols.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

1-Bromo-3-isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 1-Bromo-3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine
  • 1-Bromo-3-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine
  • 1-Bromo-3-propyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine

Comparison: 1-Bromo-3-isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine is unique due to its isopropyl group, which may confer different steric and electronic properties compared to its methyl, ethyl, or propyl analogs

Properties

IUPAC Name

1-bromo-3-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-6(2)10-9(13)7-4-3-5-8(7)11(12)14-10/h6H,3-5,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZVHUZKGFRJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=C(CCC2)C(=N1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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